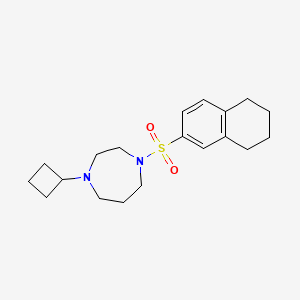

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a complex organic compound featuring a cyclobutyl group, a tetrahydronaphthalenyl sulfonyl moiety, and a diazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Diazepane Ring: Starting with a suitable diamine, cyclization can be achieved using reagents like phosgene or other carbonyl sources under controlled conditions.

Introduction of the Cyclobutyl Group: This can be accomplished through alkylation reactions using cyclobutyl halides in the presence of a base.

Attachment of the Tetrahydronaphthalenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can modify the sulfonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halides, nucleophiles, or electrophiles in the presence of appropriate catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H30N4O2S

- Molar Mass : 402.55 g/mol

- CAS Number : 1965248-33-2

The compound features a diazepane ring structure that is substituted with a cyclobutyl group and a sulfonyl moiety derived from tetrahydronaphthalene. This unique structure contributes to its biological activity and therapeutic potential.

Research indicates that this compound exhibits significant pharmacological properties:

- Cannabinoid Receptor Agonism : It has been identified as a selective agonist for Cannabinoid receptor 2 (CB2), which is crucial for therapeutic applications aimed at minimizing psychoactive effects associated with CB1 activation.

Case Studies

Several studies have explored the biological effects of related diazepane derivatives:

- CB2 Agonistic Activity : A study highlighted that diazepanes demonstrate significant CB2 agonistic activity while maintaining low metabolic instability, indicating potential for drug development targeting inflammatory conditions.

- Neuroleptic Activities : Another investigation revealed that compounds similar to this diazepane exhibited neuroleptic activities comparable to established antipsychotic medications. This suggests a broader spectrum of biological activity across this chemical class.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

- 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-piperazine

- 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-oxazepane

Comparison: Compared to these similar compounds, 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane may exhibit unique properties due to the presence of the diazepane ring, which can influence its chemical reactivity and biological activity. The cyclobutyl and tetrahydronaphthalenyl sulfonyl groups also contribute to its distinct characteristics, potentially offering advantages in specific applications.

Actividad Biológica

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane, also referred to as KDM2B-IN-1, is a compound that has garnered interest due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H30N4O2S

- Molar Mass : 402.55 g/mol

- CAS Number : 1965248-33-2

The compound features a diazepane ring connected to a sulfonyl group attached to a tetrahydronaphthalene moiety. This unique structure is believed to contribute to its biological activity.

The primary mechanism of action for KDM2B-IN-1 involves its interaction with the KDM2B protein, a member of the lysine-specific demethylase family. KDM2B plays a crucial role in epigenetic regulation by demethylating histones, which can affect gene expression related to cell proliferation and survival.

Key Mechanisms:

- Inhibition of KDM2B : The compound inhibits the KDM2B enzyme, leading to the accumulation of methylated histones and consequent repression of oncogenes.

- Impact on Gene Expression : By altering histone methylation patterns, KDM2B-IN-1 can modulate the expression of genes involved in cancer progression.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of KDM2B-IN-1 in various cancer models:

Table 1: Summary of Biological Activities

Case Studies

- Lymphoma Models : In vitro studies demonstrated that KDM2B-IN-1 effectively reduced cell viability in various lymphoma cell lines by inducing apoptosis. The IC50 values ranged from 100 nM to 500 nM, indicating potent activity against these malignancies .

- Xenograft Studies : In vivo studies using xenograft models showed that administration of KDM2B-IN-1 significantly inhibited tumor growth compared to control groups. Tumors treated with the compound exhibited increased levels of methylated histones and decreased expression of oncogenes such as c-MYC .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with KDM2B-IN-1 led to alterations in chromatin structure, enhancing the accessibility of transcriptional machinery to tumor suppressor genes while repressing oncogene transcription .

Propiedades

IUPAC Name |

1-cyclobutyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-12-4-11-20(13-14-21)18-7-3-8-18/h9-10,15,18H,1-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODNMMBQGOLZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.